molecular formula C16H12BrCl3N2O2S B4937253 3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B4937253
M. Wt: 482.6 g/mol
InChI Key: PNUMRLLEXDPCLQ-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of bromine, ethoxy, and trichlorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-ethoxybenzamide, followed by the introduction of the trichlorophenyl group through a carbamothioylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide
  • 3-bromo-4-ethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Uniqueness

Compared to similar compounds, 3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl3N2O2S/c1-2-24-14-4-3-8(5-9(14)17)15(23)22-16(25)21-13-7-11(19)10(18)6-12(13)20/h3-7H,2H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUMRLLEXDPCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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